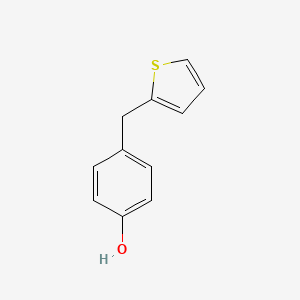

![molecular formula C7H6N4O2 B2973227 5-甲基-[1,2,4]三唑并[1,5-a]嘧啶-2-甲酸 CAS No. 1691859-88-7](/img/structure/B2973227.png)

5-甲基-[1,2,4]三唑并[1,5-a]嘧啶-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

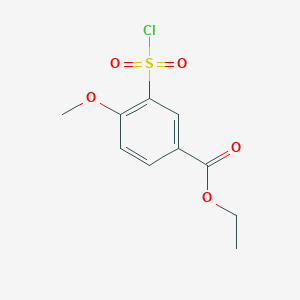

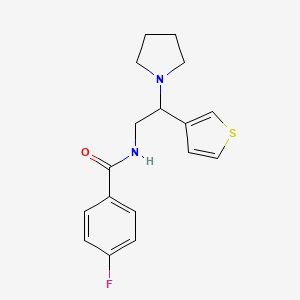

“5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” is a synthetic compound . It belongs to the class of non-naturally occurring small molecules known as [1,2,4]triazolo[1,5-a]pyrimidines (TPs) . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Molecular Structure Analysis

The molecular formula of “5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” is C6H6N4O . The molecular weight is 150.1380 . The structure is available as a 2D Mol file or as a computed 3D SD file .

科学研究应用

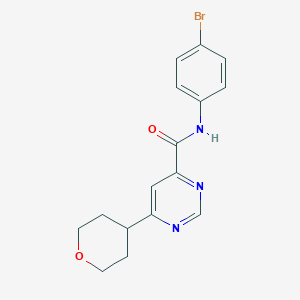

- Researchers have explored the use of this compound as a reactant for synthesizing ruthenium (II) complexes. These complexes exhibit interesting coordination chemistry and may have applications in catalysis, materials science, or biological studies .

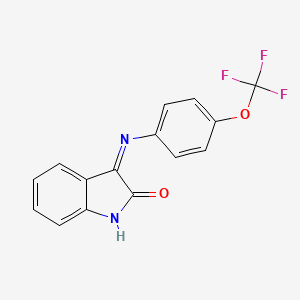

- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. DHODH inhibitors show promise as antimalarial agents, potentially disrupting the parasite’s nucleotide metabolism .

- The compound serves as a reactant in the Vilsmeier reaction, which allows the introduction of formyl groups into conjugated carbocycles and heterocycles. This reaction has applications in synthetic organic chemistry .

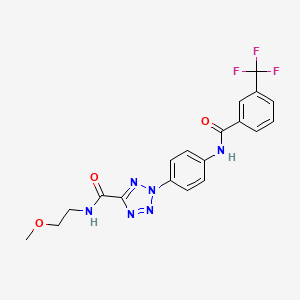

- Scientists have explored the pharmacological activity of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid. It has been studied for its binding interactions with HIV TAR RNA, a potential target for antiviral drug development .

- [1,2,4]Triazolo[1,5-a]pyrimidines, including this compound, are considered bioisosteric analogs of purines. They exhibit promising activities against various cancer cell lines, acting through different mechanisms. Their impact on microtubules (MT) during cell division is of particular interest .

- As an additive, 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid has been used to study the space charge layer in silver bromide microcrystals. Such investigations contribute to our understanding of crystal defects and charge transport properties .

Ruthenium (II)-Hmtpo Complexes

Antimalarial Activity

Vilsmeier Reaction

Pharmacological Studies

Bioisosteric Analog for Cancer Research

Space Charge Layer Studies

未来方向

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) scaffold, which includes “5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid”, has aroused the interest of researchers due to its presence in diverse important structures in agriculture and medicinal chemistry . The development of the chemistry and application of TPs has continued and even accelerated over the decades . Therefore, it is expected that future research will continue to explore the potential of these compounds in various domains.

作用机制

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to interact with various targets, such as enzymes involved in inflammatory responses .

Mode of Action

It’s worth noting that related [1,2,4]triazolo[1,5-a]pyrimidines have been reported to inhibit certain enzymes, potentially through allosteric binding .

Biochemical Pathways

Related compounds have been found to impact various pathways, including those involved in inflammation .

Pharmacokinetics

The compound’s molecular weight is 150.1380 , which is within the range generally favorable for oral bioavailability.

Result of Action

Related compounds have been found to exhibit anti-inflammatory activity .

Action Environment

It’s worth noting that the synthesis of related compounds has been performed under various conditions, suggesting that the compound’s stability may be influenced by factors such as temperature .

属性

IUPAC Name |

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-4-2-3-11-7(8-4)9-5(10-11)6(12)13/h2-3H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJUFWDHTHTEKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2973146.png)

![N-(2-hydroxy-4-methoxy-2-methylbutyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2973150.png)

![3-(3-Methoxypropyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2973153.png)